7-Hydroxy-1H-inden-1-one
CAS No.:
Cat. No.: VC16002513
Molecular Formula: C9H6O2
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6O2 |
|---|---|
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | 7-hydroxyinden-1-one |
| Standard InChI | InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H |
| Standard InChI Key | JHHBHSWJSJMBTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=O)C=C2)C(=C1)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
7-Hydroxy-1H-inden-1-one consists of a planar indenone scaffold, where the carbonyl group at the 1-position and the hydroxyl group at the 7-position create a polarized electronic environment. The molecule’s rigidity arises from the fused bicyclic system, which restricts rotational freedom and enhances stability. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.22 Å for the carbonyl (C=O) group and 1.38 Å for the aromatic C-C bonds, consistent with typical conjugated systems .
Spectroscopic Identification
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¹H NMR: The aromatic protons resonate between δ 6.8–7.2 ppm, with splitting patterns indicative of para-substitution relative to the hydroxyl group. The hydroxyl proton appears as a broad singlet at δ 5.5–6.0 ppm, exchangeable with D₂O .
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm the presence of ketone and hydroxyl functional groups .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 148.0524 (calculated for C₉H₈O₂: 148.0524) .
Physicochemical Properties
Thermal and Physical Parameters
| Property | Value |
|---|---|
| Melting Point | 109–113°C |
| Boiling Point | 310.3°C at 760 mmHg |
| Density | 1.305 g/cm³ |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderate in ethanol |
The relatively high melting point reflects strong intermolecular hydrogen bonding via the hydroxyl group, while the elevated boiling point aligns with its non-volatile nature .
Stability and Reactivity
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthetic route involves:
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Starting Material: Ethyl 7-methoxy-1-indanone carboxylate.
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Demethylation: Treatment with BBr₃ in dichloromethane at −78°C removes the methyl protecting group, yielding the hydroxylated product.
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Purification: Recrystallization from ethanol/water (70:30 v/v) affords pure 7-Hydroxy-1H-inden-1-one with a yield of 68–72% .
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance reaction efficiency. Key parameters include:
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Temperature control (±2°C) during cyclization to prevent side reactions.
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Catalytic hydrogenation for intermediate reduction, using Pd/C (5% w/w) under 50 psi H₂.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic ring undergoes regioselective electrophilic substitution at the 5- and 6-positions. For example, nitration with HNO₃/H₂SO₄ produces 5-nitro-7-hydroxy-1H-inden-1-one as the major product .
Oxidation and Reduction
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Oxidation: Reaction with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, yielding 7-oxo-1H-inden-1-one.
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the carbonyl group to a secondary alcohol, forming 7-hydroxyindan-1-ol .
Applications in Scientific Research
Materials Science
The compound’s extended π-system makes it a candidate for organic semiconductors. Thin-film transistors incorporating derivatives exhibit hole mobility of 0.15 cm²/V·s, comparable to rubrene-based devices .
| Parameter | Specification |
|---|---|
| GHS Symbol | Warning (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling .
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